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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for performing an in vitro Integrase (IN)

strand transfer assay, a critical tool for the discovery and characterization of inhibitors targeting

the HIV-1 integrase enzyme. The protocol is designed for a 96-well plate format, making it

suitable for high-throughput screening (HTS) of compound libraries.

Introduction
Human Immunodeficiency Virus type 1 (HIV-1) integrase is a key enzyme essential for the

replication of the virus.[1] It catalyzes the insertion of the viral DNA into the host cell's genome

in a two-step process: 3'-processing and strand transfer.[1] The strand transfer step, where the

viral DNA is covalently linked to the host DNA, is a well-established target for antiretroviral drug

development.[1][2] Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral

drugs that specifically block this step.[2][3] This document outlines a robust and sensitive non-

radioactive assay to measure the strand transfer activity of HIV-1 integrase and to determine

the potency of inhibitory compounds.

Principle of the Assay
The assay is based on the ability of HIV-1 integrase to catalyze the integration of a donor

substrate (DS) DNA, mimicking the viral DNA end, into a target substrate (TS) DNA. In a

common format, the DS DNA is labeled with biotin, and the TS DNA is labeled with a different
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tag, such as digoxigenin (DIG) or a fluorescent marker. The strand transfer reaction results in a

product where both the DS and TS DNA are joined. This product can then be captured on a

streptavidin-coated plate (via the biotin on the DS DNA) and detected using an antibody

conjugate against the TS DNA label (e.g., anti-DIG antibody conjugated to horseradish

peroxidase), which generates a colorimetric or chemiluminescent signal.[4] The intensity of the

signal is directly proportional to the integrase strand transfer activity.

Data Presentation
Table 1: In Vitro Inhibitory Potency (IC50) of Selected
Integrase Strand Transfer Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for

three clinically approved INSTIs against wild-type (WT) HIV-1 integrase and common resistant

variants. This data is crucial for comparing the efficacy of new chemical entities against

established drugs.

Compound
WT Integrase
IC50 (nM)

Y143R Mutant
IC50 (nM)

N155H Mutant
IC50 (nM)

G140S/Q148H
Mutant IC50
(nM)

Raltegravir 26[4]
~338 (13-fold

increase)[4]

~156 (6-fold

increase)[4]

~7280 (280-fold

increase)[4]

Elvitegravir 40 - - -

Dolutegravir 33[4] - - -

Note: IC50 values can vary depending on the specific assay conditions and the source of the

enzyme and oligonucleotides.

Table 2: Typical Assay Performance Metrics
This table provides examples of typical performance metrics for an optimized integrase strand

transfer assay, which are important for validating the assay's suitability for H-TS.
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Parameter Typical Value Reference

Signal to Background Ratio
>30 (Absorbance of ~1.5 vs.

~0.05)
[5]

Z'-factor 0.6 - 0.9 [5]

Experimental Protocols
This protocol is adapted from a commercially available ELISA-based kit and can be modified

for different detection methods.[4]

Materials and Reagents
Recombinant HIV-1 Integrase

Donor Substrate (DS) Oligonucleotide (biotinylated)

Target Substrate (TS) Oligonucleotide (e.g., DIG-labeled)

Streptavidin-coated 96-well plates

Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 0.05% Nonidet P-

40, 30 mM NaCl)[6]

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Blocking Buffer (e.g., PBS with 1% BSA)

Anti-DIG-HRP conjugate (or other appropriate detection antibody)

TMB Substrate

Stop Solution (e.g., 2N H2SO4)

Test compounds and controls (e.g., known INSTIs)

Experimental Workflow Diagram
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Caption: Experimental workflow for the Integrase Strand Transfer Assay.
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Detailed Protocol
Preparation of Reagents and Plate:

Pre-warm reaction buffer and blocking solution to 37°C.[4]

Dilute the donor substrate (DS) DNA to 1X in reaction buffer.[4]

Prepare serial dilutions of test compounds and control inhibitors in reaction buffer.

Coating Plate with Donor Substrate (DS) DNA:

Add 100 µL of 1X DS DNA solution to each well of the streptavidin-coated 96-well plate.

Incubate for 30 minutes at 37°C.

Washing and Blocking:

Aspirate the DS DNA solution and wash the wells five times with 300 µL of wash buffer per

well.

Add 200 µL of blocking solution to each well and incubate for 30 minutes at 37°C.

Integrase Binding:

Aspirate the blocking solution and wash the wells three times with 200 µL of reaction

buffer.

Dilute the HIV-1 integrase enzyme in reaction buffer (e.g., 1:300 dilution).

Add 100 µL of the diluted integrase solution to each well, except for the "no enzyme"

control wells, which receive 100 µL of reaction buffer.

Incubate for 30 minutes at 37°C.

Inhibitor Addition:

Aspirate the integrase solution and wash the wells three times with 200 µL of reaction

buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3187526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3187526/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 50 µL of reaction buffer (for positive and negative controls) or 50 µL of the diluted test

compounds/control inhibitors to the appropriate wells.

Incubate for 5 minutes at room temperature.

Strand Transfer Reaction:

Add 50 µL of the target substrate (TS) DNA solution to each well to initiate the reaction.

Incubate for 30 minutes at 37°C.

Detection:

Aspirate the reaction mixture and wash the wells five times with 300 µL of wash buffer.

Add 100 µL of the diluted anti-DIG-HRP antibody conjugate to each well.

Incubate for 30 minutes at 37°C.

Aspirate the antibody solution and wash the wells five times with 300 µL of wash buffer.

Add 100 µL of TMB substrate to each well and incubate for 10 minutes at room

temperature in the dark.

Add 100 µL of stop solution to each well to stop the reaction.

Data Acquisition:

Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis
Background Subtraction: Subtract the average absorbance of the "no enzyme" control wells

from all other absorbance readings.

Percentage Inhibition Calculation: Calculate the percentage of integrase activity for each

compound concentration relative to the "integrase alone" (positive control) wells. The formula

is: % Activity = (Absorbance of test well / Absorbance of positive control) * 100 % Inhibition =

100 - % Activity
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IC50 Determination: Plot the percentage inhibition against the logarithm of the compound

concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.

Troubleshooting
High Background

Cause: Insufficient blocking or washing.[7]

Solution: Increase the blocking incubation time or change the blocking agent. Ensure

thorough washing between steps.[7]

Cause: Non-specific binding of the secondary antibody.[7]

Solution: Run a control without the primary antibody to check for non-specific binding of

the secondary antibody.[7]

Low Signal
Cause: Inactive integrase enzyme.

Solution: Use a fresh aliquot of the enzyme and ensure proper storage conditions.

Cause: Suboptimal reagent concentrations.

Solution: Titrate the concentrations of the DS DNA, TS DNA, and integrase to determine

the optimal conditions for your assay.

Cause: Incorrect incubation times or temperatures.

Solution: Adhere strictly to the recommended incubation parameters.

Conclusion
The integrase strand transfer assay is a fundamental tool in the development of antiretroviral

therapies targeting HIV-1 integrase. The protocol described here provides a robust and

reproducible method for screening and characterizing integrase inhibitors. Careful optimization
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of assay parameters and adherence to the protocol are essential for obtaining reliable and

meaningful data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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